molecular formula C7H12N2 B2465203 1-(Methylamino)cyclopentane-1-carbonitrile CAS No. 55793-49-2

1-(Methylamino)cyclopentane-1-carbonitrile

Cat. No. B2465203
CAS RN: 55793-49-2
M. Wt: 124.187
InChI Key: KNIPASVZFLFVSD-UHFFFAOYSA-N
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Description

“1-(Methylamino)cyclopentane-1-carbonitrile” is a chemical compound with the CAS Number: 55793-49-2. It has a molecular weight of 124.19 and its IUPAC name is 1-(methylamino)cyclopentanecarbonitrile . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for “1-(Methylamino)cyclopentane-1-carbonitrile” is 1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a boiling point of 75-77 °C (Press: 7 Torr) and a predicted density of 0.97±0.1 g/cm3 . The pKa value is predicted to be 4.95±0.20 .

Scientific Research Applications

Synthesis in Chemical Reactions

1-(Methylamino)cyclopentane-1-carbonitrile has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of a library of novel compounds like 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles through domino one-pot three-component reactions. This process is significant due to its simplicity, excellent yields, and the lack of a need for column chromatographic purification (Sivakumar et al., 2013).

Role in Formation of Novel Compounds

The compound has also been instrumental in forming unique structures like spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-ones, achieved through the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This process results in a molecule comprising two fused six-membered rings and one five-membered ring linked through a spiro C atom (Shi et al., 2010).

Applications in Hydrogen Storage

Research has explored the potential of derivatives of 1-(Methylamino)cyclopentane-1-carbonitrile in hydrogen storage applications. For instance, 3-methyl-1,2-BN-cyclopentane has been characterized for its viscosity, thermal stability, hydrogen gas stream purity, and polarity, making it a promising candidate for hydrogen storage material (Luo et al., 2013).

Catalysis

It has been used in catalytic processes as well. The reaction of 1,6-enynes with a hydrosilane in the presence of immobilized cobalt/rhodium bimetallic nanoparticles resulted in the formation of 2-methyl-1-silylmethylidene-2-cyclopentanes, showcasing its role in facilitating significant chemical reactions (Park et al., 2003).

properties

IUPAC Name

1-(methylamino)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIPASVZFLFVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylamine was bubbled into a refrigerated mixture of cyclopentanone (0.252 g, 3 mmol) and trimethylsilyl cyanide (0.396 g, 4 mmol) until the volume doubled. The mixture was stirred 3 h and then concentrated to dryness to obtain 31a (0.372 g, quantitative).
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0.396 g
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Synthesis routes and methods II

Procedure details

A solution of 6.5 of potassium cyanide in 13 ml of water was added at 15°-20° C. to a solution of 8.5 g of cyclopentanone and 7 g of methylamine hydrochloride in 7.5 ml of water and returned to room temperature; the mixture was stirred for 18 hours and extracted with methylene chloride. The organic phase was washed with aqueous sodium chloride, dried, and evaporated to dryness, and the residue was distilled to obtain 4.1 g of the expected product with a boiling point of 60° C.±0.3° C. at 7 mm of Hg.
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7 g
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13 mL
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7.5 mL
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